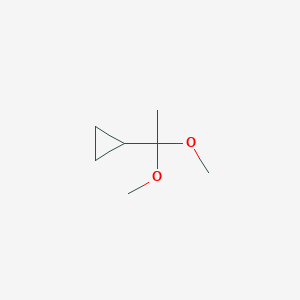

(1,1-Dimethoxyethyl)cyclopropane

Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Synthesis

Cyclopropane derivatives are more than mere chemical curiosities; they are versatile and valuable intermediates in organic synthesis. chemeo.com The three-membered ring is a common motif in numerous biologically active natural products and pharmaceutical compounds, including molecules with anticancer and antibiotic properties. snnu.edu.cnmarquette.eduwikipedia.org The rigid, three-dimensional structure of the cyclopropane ring can impart unique conformational constraints on a molecule, which is beneficial in drug design. researchgate.net Furthermore, the inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, providing a pathway to more complex, functionalized acyclic structures. marquette.edu Donor-acceptor (D-A) cyclopropanes, which are substituted with both an electron-donating and an electron-accepting group, are particularly activated and find extensive use in synthetic transformations. chemeo.comsnnu.edu.cn

Role of Acetals in Synthetic Methodologies

Acetals are a class of organic compounds characterized by a carbon atom bonded to two alkoxy groups (a geminal diether). ambeed.comnih.gov They are most commonly formed by the reaction of an aldehyde or a ketone with two equivalents of an alcohol under acidic conditions. ambeed.comdigitellinc.com The primary role of acetals in synthesis is as a protecting group for carbonyl functionalities. digitellinc.comorgsyn.org Acetals are notably stable under neutral and basic conditions and are resistant to many nucleophiles and reducing agents. nih.govdigitellinc.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. The protection is reversible, as the acetal (B89532) can be easily hydrolyzed back to the original aldehyde or ketone with aqueous acid. nih.govdigitellinc.com This strategic protection and deprotection is a cornerstone of multi-step organic synthesis. orgsyn.org

Overview of Reactivity Patterns in Strained Ring Systems

Strained ring systems, such as cyclopropanes, possess higher potential energy compared to their acyclic counterparts due to deviations from ideal bond angles and torsional strain. rsc.orgnih.gov This stored energy, known as ring strain, is a powerful thermodynamic driving force for reactions that lead to ring cleavage. guidechem.com For cyclopropane, the internal bond angles are constrained to 60° instead of the ideal tetrahedral angle of 109.5°, leading to significant angle strain. This strain weakens the carbon-carbon bonds, giving them partial π-character and making them more reactive than typical alkanes. guidechem.com

The reactivity of cyclopropanes is highly influenced by their substituents. Electron-withdrawing (acceptor) groups can render the cyclopropane ring electrophilic, making it susceptible to attack by nucleophiles in polar, ring-opening reactions. wikipedia.orgnih.gov Conversely, electron-donating groups can activate the ring for other types of transformations. snnu.edu.cn In many cases, these reactions proceed with high regio- and stereoselectivity, making them predictable and useful tools for synthesis. youtube.com Strain-driven processes can include formal cycloadditions, fragmentations, and rearrangements, providing access to diverse molecular frameworks. nih.gov

Properties

IUPAC Name |

1,1-dimethoxyethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(8-2,9-3)6-4-5-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRYVOBWESROTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1,1 Dimethoxyethyl Cyclopropane

Established Preparative Routes for (1,1-Dimethoxyethyl)cyclopropane

The most direct and widely recognized method for preparing this compound involves the acetalization of cyclopropyl (B3062369) methyl ketone. This precursor is a known compound, with various synthetic routes available for its preparation, including processes starting from α-acetyl-γ-butyrolactone or acetyl n-propyl alcohol. google.compatsnap.com

The transformation of a ketone into a dimethyl acetal (B89532) is a classic and reliable reaction in organic synthesis. For the preparation of this compound, the parent ketone, cyclopropyl methyl ketone, is treated with an orthoformate, typically trimethyl orthoformate, in the presence of an acid catalyst.

The reaction proceeds by initial protonation of the carbonyl oxygen of cyclopropyl methyl ketone by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by a molecule of methanol (B129727), itself generated in situ from the orthoformate or added as a solvent. The resulting hemiacetal intermediate undergoes further protonation of its hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion. Finally, a second molecule of methanol attacks this intermediate, and subsequent deprotonation yields the stable this compound acetal. The use of an orthoformate is advantageous as it also acts as a dehydrating agent, reacting with the water produced during the reaction to drive the equilibrium towards the acetal product.

Table 1: Acetalization of Cyclopropyl Methyl Ketone

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| Cyclopropyl Methyl Ketone | Trimethyl Orthoformate | Acid (e.g., H₂SO₄, TsOH) | This compound |

While the orthoformate method is standard, alternative pathways for the synthesis of this compound can be envisaged, primarily through variations of the acetalization reaction or by constructing the cyclopropane (B1198618) ring at a different stage.

Alternative acetalization conditions could involve the use of 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. This reagent can also form acetals from ketones, with acetone (B3395972) being a volatile byproduct that helps to drive the reaction to completion.

Furthermore, synthetic strategies could involve the creation of the cyclopropane ring on a precursor that already contains the acetal functionality. For instance, the Simmons-Smith cyclopropanation of an appropriate alkene, such as 3,3-dimethoxy-1-butene, using a carbenoid reagent like diiodomethane (B129776) and a zinc-copper couple, could theoretically yield the target compound. wikipedia.org This approach, however, is more complex and depends on the availability and stability of the unsaturated acetal precursor.

Methodological Advancements in Cyclopropane Acetal Synthesis

The field of organic synthesis has seen significant progress in the construction of cyclopropane rings, including those bearing acetal groups. researchgate.netrsc.org These advanced methods offer alternatives to the traditional "ketone-first" approach and can provide access to complex cyclopropane structures.

One notable advancement involves the reaction of Fischer carbene complexes with ketene (B1206846) acetals. This method can produce cyclopropanone (B1606653) acetals in moderate to excellent yields. msu.edu Although this specific example builds a cyclopropanone acetal rather than a derivative with a side chain, the principle demonstrates a modern approach to forming the cyclopropane acetal core via transition metal catalysis.

Another area of development is the intramolecular cyclization to form cyclopropanes. For example, recent studies have shown that α-cyclopropyl ketones can be synthesized via hydrogen borrowing catalysis followed by an intramolecular displacement. acs.org Similarly, the treatment of adducts from β-nitrostyrene and 1,3-dicarbonyl compounds with specific reagents can lead to the formation of functionalized cyclopropanes through an intramolecular C-attack mechanism. nih.gov Adapting such strategies could potentially lead to novel routes for this compound and its analogs.

The Kulinkovich reaction, which forms cyclopropanols from esters and Grignard reagents with a titanium alkoxide catalyst, also represents a powerful tool in cyclopropane synthesis. wikipedia.org The resulting cyclopropanols can serve as versatile intermediates for further functionalization, including conversion to the desired acetal. rsc.org

Table 2: Comparison of Selected Cyclopropane Synthesis Methodologies

| Method | Key Reagents | Intermediate/Precursor Type | Relevance to Acetal Synthesis |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Alkene | Applicable to unsaturated acetals to form the cyclopropane ring. wikipedia.org |

| Fischer Carbene Reaction | Fischer Carbene, Ketene Acetal | Carbene Complex | Direct formation of cyclopropanone acetals. msu.edu |

| Kulinkovich Reaction | Grignard Reagent, Ti(OAlk)₄ | Ester | Forms cyclopropanols, which are precursors to other cyclopropane derivatives. wikipedia.orgrsc.org |

| Intramolecular Cyclization | Varies (e.g., base, catalyst) | Halogenated Ketone, etc. | Can form the cyclopropane ring from a linear, functionalized precursor. acs.orgnih.gov |

Chemical Reactivity and Transformations of 1,1 Dimethoxyethyl Cyclopropane

Elimination Reactions of (1,1-Dimethoxyethyl)cyclopropane

Elimination reactions of this compound are a key pathway to introduce unsaturation into the molecule, leading to the formation of vinylcyclopropane derivatives. These reactions typically involve the removal of a molecule of methanol (B129727) or a thiol.

Methanol Elimination Leading to (1-Methoxyethenyl)cyclopropane

The elimination of one molecule of methanol from this compound yields (1-methoxyethenyl)cyclopropane. google.com This reaction is a crucial step in the synthesis of various cyclopropane-containing compounds. The process involves heating the starting material, often in the presence of a catalyst, to facilitate the removal of the methoxy (B1213986) group and a proton from the adjacent carbon atom. google.com

This transformation is typically carried out under heterogeneous catalysis, with aluminum oxide being a commonly used catalyst. google.com The reaction proceeds by heating a mixture of this compound and the catalyst, leading to the distillation of a mixture of methanol and the desired product, (1-methoxyethenyl)cyclopropane. google.com

Table 1: Methanol Elimination from this compound

| Reactant | Catalyst | Product | Reaction Condition |

| This compound | Aluminum oxide | (1-Methoxyethenyl)cyclopropane | Heating |

Thiol Elimination Pathways

While specific examples of thiol elimination directly from this compound are not extensively detailed in the provided search results, the general principles of elimination reactions suggest that analogous pathways involving thiols could be feasible. Such reactions would likely proceed through the formation of a thioketal intermediate, followed by elimination of a thiol molecule to yield a vinylcyclopropane derivative. The addition of thiols to alkenes formed from reductive ring-opening of cyclopropane (B1198618) derivatives has been reported, highlighting the relevance of thiol chemistry in the context of cyclopropane transformations. beilstein-journals.org

Catalytic Strategies and Conditions for Elimination Reactions

The elimination of methanol from this compound is effectively catalyzed by heterogeneous catalysts. google.com Aluminum oxide (neutral, 100-125 mesh) has been successfully employed for this purpose. google.com The reaction is driven by heating the mixture in a distillation apparatus. This allows for the continuous removal of the products, methanol and (1-methoxyethenyl)cyclopropane, which helps to drive the equilibrium towards the product side. google.com The use of a heterogeneous catalyst simplifies the work-up procedure as it can be easily separated from the reaction mixture.

Ring-Opening Reactions of the Cyclopropane Moiety

The strained three-membered ring of this compound is susceptible to ring-opening reactions under both acidic and basic conditions. These reactions lead to the formation of acyclic compounds and are driven by the release of ring strain.

Acid-Catalyzed Ring-Opening Mechanisms

Acid-catalyzed ring-opening of cyclopropanes is a well-established transformation. stackexchange.comresearchgate.net In the case of this compound, the reaction would likely be initiated by protonation of one of the oxygen atoms of the dimethoxyethyl group. This would be followed by the departure of a methanol molecule to form a carbocation. The resulting carbocation can then be attacked by a nucleophile, or undergo rearrangement and subsequent reaction.

The mechanism of acid-catalyzed ring-opening can proceed through different pathways, including SN1-like or SN2-like mechanisms, depending on the substrate and reaction conditions. nih.gov In an SN1-like pathway, a free carbocation intermediate is formed, which can then be attacked by a nucleophile from either face. In an SN2-like mechanism, the nucleophilic attack occurs in a concerted fashion as the leaving group departs. nih.gov The regioselectivity and stereoselectivity of the ring-opening are influenced by the stability of the resulting carbocation or the steric hindrance at the site of nucleophilic attack. Lewis acids, such as scandium trifluoromethanesulfonate, have also been shown to catalyze the ring-opening of donor-acceptor cyclopropanes. nih.gov

Base-Induced Ring-Opening Pathways

While less common than acid-catalyzed ring-opening for simple ethers, base-induced ring-opening of cyclopropanes can occur, particularly if the cyclopropane ring is activated by electron-withdrawing groups. In the context of related cyclopropane systems, reductive ring-opening has been observed in the presence of a nickel(II) coordination environment, which facilitates the opening of the cyclopropane ring. beilstein-journals.org This process involves the formation of a radical anion intermediate. While not a direct base-induced opening of this compound itself, this demonstrates that under specific conditions, the cyclopropane ring can be opened through pathways other than direct acid catalysis.

Transition Metal-Catalyzed Ring-Opening Processes

Transition metal catalysis offers a powerful tool for the activation and ring-opening of cyclopropanes, often leading to diverse and synthetically valuable products. For donor-acceptor cyclopropanes like this compound, transition metals can facilitate ring-opening under mild conditions, which might otherwise require harsh reagents.

Detailed Research Findings:

Research on analogous systems, particularly those with vinyl or aryl donor groups, has shown that various transition metals, including copper, rhodium, palladium, and nickel, can catalyze ring-opening reactions. These reactions often proceed through the formation of a metal-homoenolate or a metallacyclobutane intermediate. The choice of metal and ligands can significantly influence the reaction pathway and the final product. For instance, copper(I) and copper(II) salts are known to be effective catalysts for the ring-opening of donor-acceptor cyclopropanes with various nucleophiles. Rhodium catalysts are particularly effective in promoting cycloaddition reactions of vinylcyclopropanes, which involve an initial ring-opening step.

In the context of this compound, a transition metal catalyst would likely coordinate to the cyclopropane ring, facilitating the cleavage of a carbon-carbon bond to form a reactive intermediate. This intermediate can then be trapped by a variety of nucleophiles or undergo further transformations like cycloadditions.

Below is a table summarizing representative transition metal-catalyzed ring-opening reactions of analogous donor-acceptor cyclopropanes:

| Catalyst | Cyclopropane Substrate | Nucleophile/Reactant | Product(s) | Yield (%) | Reference |

| Cu(OTf)₂ | 2-Aryl-1,1-dicarboxylatocyclopropanes | Cyclic Ketals | Functionalized alkylene glycol diethers | Good to High | |

| [Rh₂(OAc)₄] | Cyclopropenes | 1,3-Dienes | 1,2-Divinylcyclopropanes | Reasonable | |

| Ni(0)/Chiral Ligand | Vinylcyclopropane | - (Rearrangement) | Chiral Cyclopentene | High | |

| Cu(I)/Togni's Reagent | Vinylcyclopropanes | Cyanide Source | CF₃-containing alkenylnitriles | Good |

Nucleophilic Ring-Opening Studies

The high degree of s-character in the C-C bonds of the cyclopropane ring, combined with the electron-donating nature of the 1,1-dimethoxyethyl group, makes the cyclopropane ring susceptible to attack by nucleophiles, especially under acidic conditions.

Detailed Research Findings:

Studies on closely related compounds, such as 1,1-dimethoxy-2-phenylcyclopropane, have shown that ring-opening can proceed via different mechanisms depending on the reaction conditions. In strongly acidic media, an A-1 type mechanism is proposed, involving a pre-equilibrium protonation of the cyclopropane ring followed by rate-determining ring-opening to form a stabilized carbocation. This carbocation is then trapped by a nucleophile. At lower acidities, an A-SE2 mechanism, where the proton transfer is the rate-determining step, can become competitive.

Brønsted acid catalysis in solvents like hexafluoroisopropanol (HFIP) has also been shown to be a general and mild method for the nucleophilic ring-opening of a wide range of donor-acceptor cyclopropanes. This method is effective with various nucleophiles, including arenes, indoles, azides, and alcohols. The high acidity and low nucleophilicity of HFIP are thought to play a crucial role in activating the cyclopropane towards nucleophilic attack.

For this compound, nucleophilic ring-opening would be expected to yield 1,3-difunctionalized products. The regioselectivity of the attack would likely be at the carbon atom bearing the dimethoxyethyl group, leading to a stabilized tertiary carbocation intermediate.

The following table presents data from nucleophilic ring-opening reactions of analogous cyclopropane acetals:

| Catalyst/Conditions | Cyclopropane Substrate | Nucleophile | Product Type | Reference |

| H₂SO₄ (aq) | 1,1-Dimethoxy-2-phenylcyclopropane | H₂O | Ring-opened alcohol/ketone | |

| TfOH/HFIP | Donor-Acceptor Cyclopropanes | Arenes, Indoles, Azides | 1,3-Difunctionalized propanes | |

| Hyperbaric (13 kbar) | Cyclopropane hemimalonates | Indoles | Ring-opened adducts | |

| No Catalyst | 1,1-Dicyanocyclopropanes | Thiophenolates | Methylene-extended Michael adducts |

Thermal and Photolytically Induced Ring-Opening Investigations

Thermal and photolytic conditions can provide the necessary energy to overcome the activation barrier for the ring-opening of cyclopropanes. These reactions often proceed through radical or concerted pericyclic pathways.

Detailed Research Findings:

While specific studies on this compound are not available, research on other substituted cyclopropanes provides insight into potential reaction pathways. For example, the photolysis of (iodomethyl)cyclopropane leads to the formation of a cyclopropylcarbinyl radical, which rapidly rearranges to the more stable homoallylic radical. This suggests that photolytic or thermal homolysis of a bond connected to the cyclopropane ring of this compound could initiate a similar ring-opening cascade.

Thermally, if the ethyl group of this compound were unsaturated (i.e., a vinyl group), the compound would be a candidate for the well-known vinylcyclopropane-cyclopentene rearrangement, a-sigmatropic shift. This pericyclic reaction is a common and synthetically useful transformation of vinylcyclopropanes.

For this compound, high temperatures could potentially lead to the elimination of methanol to form a vinylcyclopropane derivative in situ, which could then undergo rearrangement. Alternatively, direct thermal cleavage of the cyclopropane ring could lead to the formation of a 1,3-diradical, which could then undergo further reactions.

| Conditions | Substrate Type | Intermediate | Product Type | Reference |

| UV Photolysis | (Iodomethyl)cyclopropane | Cyclopropylcarbinyl radical | 3-Buten-1-yl radical | |

| Flash Vacuum Thermolysis | (Iodomethyl)cyclopropane | Cyclopropylcarbinyl radical | 1,3-Butadiene | |

| Thermal | Vinylcyclopropanes | Concerted Transition State | Cyclopentenes |

Rearrangement Reactions Involving the Cyclopropyl (B3062369) System

The strained nature of the cyclopropane ring makes it a willing participant in various rearrangement reactions, which can lead to the formation of more stable, larger ring systems or acyclic compounds.

Skeletal Rearrangements via Carbocation Intermediates

The generation of a carbocation adjacent to a cyclopropane ring often triggers a rearrangement of the carbon skeleton. The cyclopropylcarbinyl cation itself is a highly fluxional species that can exist in equilibrium with the cyclobutyl and homoallyl cations.

Detailed Research Findings:

The treatment of a cyclopropane derivative like this compound with a Lewis or Brønsted acid can lead to the formation of a carbocation. The 1,1-dimethoxyethyl group is a masked carbonyl group and can be hydrolyzed under acidic conditions to a ketone, which might then participate in rearrangements. More directly, protonation of the cyclopropane ring or loss of a methoxy group could generate a carbocation.

Recent studies have focused on the asymmetric rearrangement of cyclopropylcarbinyl cations, where a chiral catalyst controls the stereochemical outcome of the nucleophilic attack and ring-opening. For this compound, the formation of a tertiary carbocation upon ring opening would be a favorable process. This carbocation could then be trapped by a nucleophile or undergo further rearrangement, such as a Wagner-Meerwein shift, to relieve ring strain and form a more stable product. The pinacol (B44631) rearrangement is another relevant model, where a 1,2-diol rearranges upon acid catalysis to a ketone via a carbocation intermediate.

| Reaction Type | Substrate Type | Key Intermediate | Product Type | Reference |

| Acid-catalyzed cleavage | 1,1-Dimethoxy-2-phenylcyclopropane | Phenyl-stabilized carbocation | Ring-opened products | |

| Asymmetric Rearrangement | Cyclopropane-attaching tertiary diaryl alcohols | Prochiral cyclopropylcarbinyl cation | Chiral homoallylic sulfides | |

| Semipinacol Rearrangement | α,α-Diarylallylic alcohols | Carbocation surrogate | Enantioenriched α-aryl ketones | |

| Wagner-Meerwein Rearrangement | Neopentyl systems | Carbocation | Rearranged alcohol/alkene |

Rearrangement Pathways in the Context of Acetal (B89532) Functionality

The 1,1-dimethoxyethyl group (an acetal) is not merely a passive substituent. It can actively participate in and influence the course of rearrangement reactions.

Detailed Research Findings:

The oxygen atoms of the dimethoxy group can act as internal nucleophiles. For example, if a carbocation were to form at the C1 position of the cyclopropane ring, one of the methoxy groups could attack this center to form a cyclic oxonium ion. This could lead to products with different ring structures.

Furthermore, the acetal functionality can be a directing group in metal-catalyzed reactions. The oxygen atoms can chelate to a metal center, holding it in close proximity to the cyclopropane ring and influencing the regioselectivity and stereoselectivity of the ring-opening or rearrangement process.

Under acidic conditions, the acetal can be hydrolyzed to a ketone. The resulting cyclopropyl ketone could then undergo a variety of rearrangements, such as the Cloke-Wilson rearrangement, where a cyclopropyl ketone rearranges to a dihydrofuran upon heating or treatment with acid. This type of rearrangement involves the ring-opening of the cyclopropane to form a zwitterionic or diradical intermediate, which then cyclizes to the five-membered heterocycle.

| Influencing Factor | Reaction Type | Potential Outcome | Plausible Mechanism |

| Oxygen as internal nucleophile | Carbocation rearrangement | Formation of cyclic oxonium ions, leading to new heterocyclic products. | Intramolecular trapping of a carbocation intermediate. |

| Acetal as a chelating group | Transition metal-catalyzed rearrangement | Directed ring-opening, enhanced reactivity, and stereocontrol. | Formation of a metal-chelate complex that guides the reaction pathway. |

| Hydrolysis to a ketone | Cloke-Wilson Rearrangement | Formation of a dihydrofuran derivative. | Acid-catalyzed hydrolysis followed by thermal or acid-catalyzed rearrangement of the resulting cyclopropyl ketone. |

Mechanistic Investigations and Reaction Dynamics of 1,1 Dimethoxyethyl Cyclopropane

Elucidation of Reaction Mechanisms for (1,1-Dimethoxyethyl)cyclopropane Transformations

Understanding the step-by-step process of how this compound transforms into various products is crucial for controlling reaction outcomes and designing new synthetic methodologies.

The transformations of this compound and related compounds proceed through a variety of short-lived, highly reactive intermediates. In acid-catalyzed reactions, the protonation or coordination of a Lewis acid to one of the methoxy (B1213986) groups facilitates the opening of the cyclopropane (B1198618) ring to form a stabilized cyclopropylcarbinyl cation. This cation can then undergo rearrangement or react with nucleophiles. The polarization of the carbon-carbon bond in donor-acceptor cyclopropanes can lead to the formation of a 1,3-zwitterionic intermediate upon activation by a catalyst. researchgate.net In some cyclopropanation reactions, carbenes or carbenoids are the key transient species that add to an alkene to form the cyclopropane ring. lumenlearning.com These intermediates are typically neutral species with a divalent carbon atom.

The stereochemical outcome of reactions involving this compound is a critical aspect of their synthetic utility. In many cyclopropanation reactions, the stereochemistry of the starting alkene is retained in the cyclopropane product, indicating a concerted or near-concerted mechanism. masterorganicchemistry.com This stereospecificity is a hallmark of many carbene-mediated cyclopropanations.

The diastereoselectivity of these transformations can often be controlled by the choice of catalyst and reaction conditions. For example, in the synthesis of cyclopropyl (B3062369) diboronates, the use of thianthrenium salts leads to high diastereoselectivity. nih.gov Similarly, rhodium-catalyzed cyclopropanation reactions can achieve high trans-selectivity. organic-chemistry.org The hydroxyl group in allylic alcohols can direct the cyclopropanation, leading to high levels of stereochemical induction. unl.pt The development of new methods for the diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and alkenes further expands the toolbox for controlling stereochemistry. nih.gov In some cases, the stereochemical outcome can be influenced by the rearrangement of intermediates, such as the organic-chemistry.orgnih.gov-phospha-Brook rearrangement, which can proceed with excellent diastereoselectivity. mdpi.com

Catalytic Effects on Reaction Pathways

Catalysts play a pivotal role in dictating the course of reactions involving this compound, often enabling transformations that would otherwise be sluggish or unselective.

Both Lewis and Brønsted acids are potent catalysts for the transformations of cyclopropanes bearing donor and acceptor groups. nih.govresearchgate.net Lewis acids can coordinate to the oxygen atoms of the methoxy groups in this compound, facilitating ring-opening to generate a carbocationic intermediate. This strategy has been employed in intramolecular [3+2] cycloaddition reactions of cyclopropane 1,1-diesters with alkynes. nih.gov Scandium triflate (Sc(OTf)₃) has been shown to be an effective Lewis acid catalyst in the diastereoselective ene reaction of thioindolinones with bicyclobutanes, which contain fused cyclopropane rings. chemrxiv.orgrsc.org

Brønsted acids can protonate the cyclopropane ring or the substituents, initiating ring-opening or other transformations. nih.gov For instance, Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes proceeds through a stable benzylic carbocation. organic-chemistry.org In the context of donor-acceptor cyclopropanes, Brønsted acids can promote formal [4+2] cyclocondensation reactions with indoles. nih.gov The choice between a Lewis and a Brønsted acid can sometimes influence the diastereocontrol of a reaction. researchgate.net Furthermore, silica-supported perchloric acid has been used as a heterogeneous Brønsted acid catalyst for the intramolecular cyclization of diazoketones. frontiersin.org

Heterogeneous catalysts offer advantages in terms of separation and reusability, making them attractive for industrial applications. While specific examples for this compound are not extensively documented, the principles of heterogeneous catalysis in related systems are informative. Surface organometallic chemistry (SOMC) provides a method for creating well-defined active sites on a support material, which can enhance selectivity. escholarship.org Iron-based nitrogen-doped carbon supported catalysts have been successfully used for the cyclopropanation of alkenes. unimi.it These catalysts can exhibit selectivity for terminal over internal olefins. The development of heterogeneous catalysts for specific transformations, such as the conversion of methanol (B129727) to triptane over zeolites, highlights the potential for directing reaction pathways towards desired products. researchgate.net

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

The provided outline, which calls for a detailed exploration of the "," including principles of transition metal catalysis and kinetic studies of its reactivity, cannot be fulfilled with the currently accessible scientific information.

Principles of Transition Metal Catalysis in Cyclopropane Chemistry: A General Overview

In the absence of specific data for this compound, a general understanding of how transition metals interact with cyclopropane rings can be drawn from the broader literature. The high ring strain of the cyclopropane ring makes it susceptible to cleavage by transition metals, a process known as C-C bond activation. This activation is a key step in a variety of catalytic transformations.

Transition metal catalysis in cyclopropane chemistry often involves the following key principles:

Oxidative Addition: The strained C-C bonds of a cyclopropane can undergo oxidative addition to a low-valent transition metal center. This process involves the insertion of the metal into the C-C bond, forming a metallacyclobutane intermediate. The propensity for this reaction is influenced by the substituents on the cyclopropane ring.

Role of Substituents: Electron-donating or -accepting groups on the cyclopropane ring can significantly influence the regioselectivity and rate of the C-C bond cleavage. For instance, donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly activated towards ring-opening reactions. The gem-dimethoxy group in this compound would be expected to act as a donor, potentially influencing which C-C bond is cleaved.

Ligand Effects: The ligands coordinated to the transition metal play a crucial role in tuning the catalyst's reactivity and selectivity. Bulky or electron-rich ligands can affect the ease of oxidative addition and subsequent steps in the catalytic cycle.

Reductive Elimination: After the formation of the metallacyclobutane and subsequent transformations (such as insertion of other molecules), the final product is often formed via reductive elimination, regenerating the active catalyst.

Kinetic Studies of Cyclopropane Reactivity: General Trends

Kinetic studies on various cyclopropane derivatives have provided valuable insights into their reactivity. These studies typically measure reaction rates under different conditions to elucidate reaction mechanisms. For example, studies on the ring-opening of donor-acceptor cyclopropanes have shown that the reaction rates are highly dependent on the nature of the substituents and the attacking nucleophile or electrophile.

Generally, the kinetics of cyclopropane reactions are influenced by:

Ring Strain: The inherent strain energy of the cyclopropane ring is a major driving force for ring-opening reactions.

Electronic Effects of Substituents: As mentioned, the electronic nature of substituents can either stabilize or destabilize intermediates and transition states, thereby affecting the reaction rate.

Solvent Effects: The polarity of the solvent can influence the rates of reactions that involve charge separation in the transition state.

Without specific experimental data for this compound, any discussion on its reaction kinetics would be purely speculative and based on analogies to other, structurally different, cyclopropane compounds.

Theoretical and Computational Chemistry Applied to 1,1 Dimethoxyethyl Cyclopropane Systems

Density Functional Theory (DFT) Investigations of Electronic Structures and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of complex organic molecules, including (1,1-Dimethoxyethyl)cyclopropane. DFT calculations allow for the determination of molecular orbital energies, electron density distribution, and various reactivity descriptors.

The electronic structure of cyclopropane (B1198618) derivatives is heavily influenced by the nature of their substituents. researchgate.net In this compound, the presence of the electron-donating methoxy (B1213986) groups on the quaternary carbon adjacent to the ring significantly impacts the electronic properties. DFT studies on related systems have shown that substituents can alter the hybridization of the ring carbons and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netekb.eg For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

DFT-based reactivity indices, such as Fukui functions and dual descriptors, can pinpoint the most probable sites for nucleophilic or electrophilic attack. ekb.egresearchgate.net In the case of this compound, these calculations would likely indicate an increased electron density on the cyclopropane ring due to the influence of the acetal (B89532) group, potentially activating it towards electrophilic attack. The reactivity of such systems can be further explored by modeling their behavior in the presence of various reagents. For example, DFT calculations have been successfully used to predict the stereochemistry of Diels-Alder reactions involving cyclopropene (B1174273) derivatives. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Cyclopropanes from DFT Studies (Note: This table is illustrative and based on general findings from DFT studies on substituted cyclopropanes, not specific to this compound due to a lack of publicly available data.)

| Property | Unsubstituted Cyclopropane | Electron-Donating Group Substituted Cyclopropane | Electron-Withdrawing Group Substituted Cyclopropane |

| HOMO Energy (eV) | Lower | Higher | Lower |

| LUMO Energy (eV) | Higher | Higher | Lower |

| HOMO-LUMO Gap (eV) | Larger | Smaller | Smaller/Larger (depends on group) |

| Dipole Moment (Debye) | 0 | Increased | Increased |

Molecular Dynamics Simulations for Conformational and Reaction Dynamics

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and the dynamics of chemical reactions. ed.ac.ukmdpi.com For a flexible molecule like this compound, MD simulations can map out the accessible conformations and the energy barriers between them.

The conformational flexibility of the 1,1-dimethoxyethyl substituent is of particular interest. The rotation around the C-C bond connecting the substituent to the cyclopropane ring, as well as the rotations around the C-O bonds of the methoxy groups, can be explored. MD simulations can reveal the most stable rotamers and the timescales of their interconversion. nih.gov While the three-membered ring of cyclopropane itself is rigid and planar, the orientation of the substituent can influence its reactivity and interactions with other molecules. libretexts.orgyoutube.com

In the context of reaction dynamics, MD simulations can trace the trajectory of a reaction from reactants to products, passing through the transition state. nih.govchemrxiv.org This is particularly valuable for understanding pericyclic reactions, such as cycloadditions or ring-openings, where multiple bonds are formed or broken simultaneously. arxiv.org For a reaction involving this compound, MD simulations could, for example, model the approach of an electrophile, the subsequent ring-opening, and the conformational changes in the resulting carbocation intermediate. These simulations can provide a level of detail that is not accessible through static calculations alone. mdpi.com

Computational Prediction of Reactivity and Selectivity in Acetal-Cyclopropane Systems

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions, which is of paramount importance in synthesis planning. rsc.org For acetal-cyclopropane systems like this compound, computational methods can be used to forecast the outcome of various transformations.

The reactivity of cyclopropyl (B3062369) ketones, which are structurally related to cyclopropyl acetals, has been studied computationally. nih.gov These studies often focus on predicting the enantioselectivity of reactions, which is crucial in the synthesis of chiral molecules. Machine learning potentials combined with reaction mechanism search tools are emerging as a cost-effective strategy to explore complex reaction pathways and predict stereoselectivity in cyclization reactions. arxiv.orgarxiv.org

In the case of this compound, computational models could be employed to predict its behavior in acid-catalyzed ring-opening reactions. The acetal group is acid-labile and can act as a leaving group, leading to the formation of a cyclopropylcarbinyl cation. The subsequent rearrangement of this cation is often highly selective, and computational methods can predict the preferred reaction pathway and the structure of the final product. The presence of substituents on the cyclopropane ring can direct the regioselectivity of ring-opening, and these effects can be rationalized and predicted through computational modeling. researchgate.netnih.gov

Analysis of Bonding and Strain Energy within the Cyclopropane Ring

The cyclopropane ring is characterized by its high ring strain, which is a consequence of the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). utexas.edumasterorganicchemistry.com This strain energy, estimated to be around 27.5 kcal/mol for the parent cyclopropane, is a major contributor to its high reactivity compared to acyclic alkanes. smu.edu The bonding in cyclopropane is often described by the Walsh or Coulson-Moffitt models, which depict bent "banana" bonds. otago.ac.nzresearchgate.net

Computational methods, particularly those based on homodesmotic reactions, are instrumental in quantifying the strain energy of substituted cyclopropanes. acs.orgnih.gov These calculations allow for the dissection of the total strain into contributions from angle strain and torsional strain. masterorganicchemistry.com The introduction of a 1,1-dimethoxyethyl group is expected to influence the strain energy. Steric interactions between the substituent and the ring can further increase the strain. acs.org

Energy decomposition analysis coupled with natural orbital for chemical valence (EDA-NOCV) is a modern computational technique used to gain deeper insight into the nature of the C-C bonds within the cyclopropane ring. nih.gov Such analyses can reveal whether the bonds are best described as covalent electron-sharing bonds or dative covalent bonds, and how this is influenced by the attached functional groups. nih.gov This level of detailed bonding analysis is crucial for a fundamental understanding of the reactivity of molecules like this compound. The strain energy is not just a thermodynamic curiosity; it is a key driving force for many of the reactions that cyclopropanes undergo. otago.ac.nzresearchgate.net

Table 2: Representative Strain Energies of Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | ~27.5 smu.edu |

| Cyclobutane | 4 | ~26.5 smu.edu |

| Cyclopentane | 5 | ~6.2 |

| Cyclohexane | 6 | ~0 |

Transition State Modeling and Energy Profile Mapping

Understanding the mechanism of a chemical reaction requires the characterization of its transition state(s) and the mapping of the potential energy surface connecting reactants and products. Computational chemistry is an indispensable tool for this purpose. For reactions involving this compound, such as acid-catalyzed ring-opening or cycloaddition reactions, transition state modeling can provide detailed structural and energetic information about these fleeting species.

The search for transition state structures is a common task in computational chemistry. Once located, the structure of the transition state can reveal the geometry of the reacting molecules at the point of highest energy, offering clues about the reaction mechanism (e.g., concerted vs. stepwise). researchgate.net Frequency calculations are then performed to confirm that the located structure is indeed a true transition state (characterized by a single imaginary frequency).

Synthetic Utility and Applications in Modern Organic Synthesis

(1,1-Dimethoxyethyl)cyclopropane as a Key Intermediate in Target Molecule Synthesis

This compound primarily serves as a protected form of methyl cyclopropyl (B3062369) ketone. The acetal (B89532) group is stable under a variety of reaction conditions, particularly basic and organometallic environments, allowing for modifications elsewhere in a molecule. Subsequent deprotection under acidic conditions reveals the ketone, which can then be used in a wide array of further transformations. This strategy is crucial in multi-step syntheses of complex target molecules.

Cyclopropyl ketones are versatile intermediates themselves, found in the synthetic routes to numerous natural products and pharmaceuticals. marquette.edursc.orgacs.org For instance, the cyclopropane (B1198618) motif is a key structural feature in many bioactive compounds, and its introduction often enhances metabolic stability or potency. acs.org The synthesis of various pyrethroids, a class of insecticides, involves cyclopropanecarboxylic acid derivatives, which are closely related to intermediates like this compound. wikipedia.org For example, the total synthesis of Permethrin relies on a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (B1623051) precursor. wikipedia.org

Furthermore, the synthesis of various (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones demonstrates the utility of cyclopropane structures as building blocks. nih.gov While direct syntheses using the title compound are specific, the general strategy of using protected cyclopropyl ketones is widespread. The ring strain of the cyclopropane can be harnessed for subsequent ring-opening or rearrangement reactions, providing access to more complex carbocyclic or heterocyclic frameworks.

| Target Molecule Class | Role of Cyclopropyl Intermediate | Synthetic Strategy |

| Bioactive Natural Products | Core structural scaffold | Introduction of the cyclopropane ring early in the synthesis, often via cyclopropanation of an alkene. The ketone (protected as an acetal) serves as a handle for further functionalization. marquette.edursc.org |

| Pyrethroid Insecticides | Key pharmacophore | Synthesis of a functionalized cyclopropanecarboxylic acid or ester which is then coupled with an alcohol fragment. wikipedia.org |

| Complex Polycyclic Systems | Fused ring component | Use in cycloaddition reactions or as a precursor for rearrangements to build complex molecular architectures. nih.gov |

Development of Novel Synthetic Methodologies Utilizing Cyclopropyl Acetals

The reactivity of cyclopropyl acetals has been exploited to develop novel synthetic methods. The acetal can activate the adjacent cyclopropane ring towards specific transformations or can itself be the reactive center.

A significant area of development is the use of cyclopropyl acetals and related compounds in Lewis acid-mediated domino reactions. For example, a domino reaction between acetals derived from aromatic ketones and 2-arylcyclopropane-1,1-diesters has been developed to synthesize functionalized cyclopentenes. thieme-connect.com This method provides a convenient pathway to construct five-membered rings from readily available starting materials. thieme-connect.com

Gold-catalyzed reactions have also emerged as a powerful tool. While cyclopropenone acetals were found to generate gold-stabilized carbocations rather than undergoing cyclopropanation, other cyclopropene (B1174273) derivatives can act as gold-carbene precursors for cyclopropanation reactions. rsc.orgbeilstein-journals.org More relevantly, gold(I) catalysts can trigger complex cascade reactions of substrates like 1-(1-alkynyl)-cyclopropyl ketones, which are readily prepared from the corresponding enones via cyclopropanation. organic-chemistry.org These cascades provide efficient access to highly substituted furans. organic-chemistry.org Similarly, gold-catalyzed cascade reactions of allenyl acetals with nitrones have been shown to produce complex tricyclic products. nih.gov

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, has also been adapted for use with cyclopropane-containing substrates. organic-chemistry.orgwikipedia.org Stereoselective Prins cyclizations involving substituted cyclopropylcarbinols can generate trisubstituted tetrahydropyrans through the opening of the cyclopropane ring. nih.gov This highlights how the cyclopropane ring in conjunction with a nearby functional group (often derived from an acetal) can direct the formation of complex heterocyclic systems. nih.govnih.gov

| Methodology | Reactants | Catalyst/Conditions | Product |

| Domino Reaction | Aromatic ketals, 2-Arylcyclopropane-1,1-diesters | ZnCl₂ or Yb(OTf)₃, Microwave | Functionalized cyclopentenes thieme-connect.com |

| Gold-Catalyzed Cascade | 1-(1-Alkynyl)-cyclopropyl ketones, Nucleophiles | (Ph₃P)AuOTf | Highly substituted furans organic-chemistry.org |

| Prins-Type Cyclization | Substituted cyclopropylcarbinols, Aldehydes | Trifluoroacetic acid (TFA) | 2,4,6-Trisubstituted tetrahydropyrans nih.gov |

| Gold-Catalyzed Cascade | Allenyl acetals, Nitrones | Gold complex, Silver salt | Tricyclic products nih.gov |

Strategies for Enantioselective and Diastereoselective Synthesis

Controlling stereochemistry is a central goal in organic synthesis, and numerous strategies have been developed for the enantio- and diastereoselective synthesis and reaction of cyclopropane derivatives.

Diastereoselective Synthesis: Diastereoselectivity is often achieved by using substrate control, where existing stereocenters in the molecule direct the approach of reagents. For example, the Simmons-Smith cyclopropanation of allylic alcohols is a classic method where the hydroxyl group directs the cyclopropanating agent to one face of the double bond, resulting in high diastereoselectivity. marquette.edu Similarly, cyclopropanation of α,β-unsaturated acetals derived from chiral auxiliaries like tartrate esters proceeds with high diastereoselectivity due to chelation control. marquette.edu The reduction of cyclopropyl ketones can also be highly diastereoselective, depending on the substitution pattern of the cyclopropane ring. marquette.edu

Enantioselective Synthesis: Enantioselective methods rely on the use of chiral catalysts or reagents to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Catalytic Asymmetric Cyclopropanation: Engineered enzymes, such as myoglobin (B1173299) variants, have been used for the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones to produce chiral cyclopropyl ketones. rochester.edu Biocatalytic methods have also been developed using ethyl α-diazopyruvate to generate α-cyclopropylpyruvates with high enantiomeric excess. nih.gov

Organocatalysis: Chiral secondary amines can catalyze the formation of donor-acceptor cyclopropanes, which can then engage in domino reactions to produce highly enantioenriched products. acs.org Phase-transfer catalysis using chiral catalysts, such as derivatives of cinchona alkaloids, has been employed for the diastereo- and enantioselective synthesis of spirocyclopropylpyrazolones via a Michael/alkylation cascade. researchgate.net

Metal-Catalyzed Reactions: Chiral titanium-salen complexes have been used to catalyze the formal [3+2] cycloaddition of cyclopropyl ketones and alkenes, constructing two C-C bonds and two contiguous stereocenters with excellent diastereo- and enantioselectivity. organic-chemistry.org

These strategies provide powerful tools for accessing optically active cyclopropane building blocks, which are invaluable in medicinal chemistry and the synthesis of chiral natural products. rochester.edu

| Strategy | Approach | Key Feature | Example Application |

| Diastereoselective | Substrate Control | A chiral auxiliary or existing stereocenter directs the reaction. | Cyclopropanation of α,β-unsaturated acetals derived from tartrate esters. marquette.edu |

| Enantioselective | Biocatalysis | Engineered enzymes create a chiral pocket. | Myoglobin-catalyzed cyclopropanation of vinylarenes with diazoketones. rochester.edu |

| Enantioselective | Organocatalysis | Chiral small molecules (e.g., amines, alkaloids) catalyze the reaction. | Synthesis of spirocyclopropylpyrazolones using a (DHQ)₂AQN catalyst. researchgate.net |

| Enantioselective | Metal Catalysis | A chiral ligand coordinates to a metal center. | Ti(salen)-catalyzed formal [3+2] cycloaddition of cyclopropyl ketones. organic-chemistry.org |

Integration into Complex Reaction Sequences: Tandem, Domino, and Cascade Processes

A major goal in modern synthesis is to increase efficiency by combining multiple reaction steps into a single operation, often termed tandem, domino, or cascade reactions. nih.govnih.gov These processes avoid the isolation of intermediates, saving time, reagents, and reducing waste. nih.gov Cyclopropyl acetals and their derivatives are excellent substrates for initiating such complex sequences due to the ring strain and diverse reactivity of the cyclopropane moiety.

Gold(I) catalysts are particularly effective at initiating cascade reactions with cyclopropane-containing substrates. acs.org For example, gold(I) can activate an alkyne in a 1,n-enyne, leading to the formation of a cyclopropyl gold(I) carbene-like intermediate. This highly reactive species can then undergo a series of transformations, such as further cyclizations or rearrangements, to rapidly build molecular complexity. acs.org This approach has been used in the stereodivergent total synthesis of several sesquiterpene natural products. acs.org The gold-catalyzed reaction of 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles is another example of a powerful cascade that provides modular access to highly substituted furans in a single step. organic-chemistry.org

Organocatalysis also enables powerful domino reactions. Chiral secondary amines can activate cyclopropaneacetaldehydes to form donor-acceptor cyclopropanes in situ. These intermediates can then undergo a ring-opening/aza-Michael/aldol domino reaction sequence to construct complex, enantioenriched polycyclic molecules like pyrrolo[1,2-a]quinolines. acs.org

Lewis acid-mediated domino reactions are also prominent. The reaction of 2-arylcyclopropane-1,1-diesters with aromatic ketals, catalyzed by ZnCl₂, proceeds through a domino sequence to form functionalized cyclopentenes. thieme-connect.com This highlights how the acetal functionality can be a key participant in a cascade. Another example is the Prins-pinacol cascade reaction, where a Lewis acid activates an acetal, initiating a Prins cyclization followed by a pinacol (B44631) rearrangement to generate a new ring system. wikipedia.org These integrated processes demonstrate the sophisticated use of this compound and related structures to achieve significant increases in molecular complexity in a single, efficient operation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.